molecular formula C21H20N4 B11446938 N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446938
M. Wt: 328.4 g/mol
InChI Key: IORGVLFNNYMMSI-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that contains an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with an appropriate ketone or aldehyde under cyclization conditions. One common method involves the use of α-bromoketones and 2-aminopyridine, which undergoes a tandem cyclization and bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2) in toluene . The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(propan-2-yl)phenyl]-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both imidazo[1,2-a]pyridine and pyridine moieties. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H20N4/c1-15(2)16-9-11-17(12-10-16)23-21-20(18-7-3-5-13-22-18)24-19-8-4-6-14-25(19)21/h3-15,23H,1-2H3

InChI Key

IORGVLFNNYMMSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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